N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide
Description
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, a tert-butylphenyl group, and a trimethoxybenzamide moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO6/c1-29(2,3)19-9-7-17(8-10-19)23-16-22(31)21-12-11-20(15-24(21)36-23)30-28(32)18-13-25(33-4)27(35-6)26(14-18)34-5/h7-16H,1-6H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRDILVMFBINSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromenone core through a condensation reaction between a suitable phenol and an aldehyde. This is followed by the introduction of the tert-butylphenyl group via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the chromenone derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenone core is known to interact with the active sites of enzymes, potentially inhibiting their activity. The tert-butylphenyl group and trimethoxybenzamide moiety contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]acetamide
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide
- N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide
Uniqueness
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide stands out due to the presence of three methoxy groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with fewer methoxy groups.
Biological Activity
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound belonging to the class of chromenones. This compound's unique structure suggests potential for various biological activities, particularly in medicinal chemistry. The chromone core is known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer effects. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 433.52 g/mol. Its structure features a chromenone core substituted with a tert-butylphenyl group and a trimethoxybenzamide moiety, enhancing its lipophilicity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N1O5 |
| Molecular Weight | 433.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors that play roles in inflammation and cancer pathways. Compounds with similar structures often exhibit the following mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : It could interfere with signaling pathways that promote cancer cell proliferation.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.
Biological Activities
Research indicates that compounds related to chromenones exhibit various biological activities:
- Anti-inflammatory Activity : Chromenone derivatives have been shown to reduce inflammation in several models.
- Anticancer Properties : Some studies suggest that these compounds can induce apoptosis in cancer cells.
- Antimicrobial Activity : Related compounds have demonstrated antibacterial and antifungal properties.
Q & A
Q. What are the recommended synthetic pathways for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4,5-trimethoxybenzamide, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between the chromene core and trimethoxybenzamide moiety using reagents like EDCl/HOBt .
- Oxidation/Reduction : Controlled oxidation of chromene intermediates (e.g., using KMnO₄) and reduction steps (e.g., NaBH₄) to stabilize reactive groups .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via HPLC for purity (>95%) .
- Analytical validation : NMR (¹H/¹³C) and mass spectrometry confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?
- NMR spectroscopy : ¹H and ¹³C NMR resolve the chromene core, tert-butylphenyl group, and methoxy substituents. NOESY can confirm spatial arrangements .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity and stability .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : Limited in aqueous buffers; dimethyl sulfoxide (DMSO) or ethanol is recommended for stock solutions. Solubility studies at varying pH (4–9) guide buffer selection .
- Stability : Degradation under light/heat necessitates storage at –20°C in inert atmospheres. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation products via LC-MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Comparative assays : Use standardized cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) under identical conditions to isolate context-dependent effects .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., tert-butylphenyl to methylphenyl) to correlate structural features with activity .
- Mechanistic profiling : Transcriptomic or proteomic screens (e.g., RNA-seq, phosphoproteomics) identify target pathways and off-target effects .
Q. How can computational modeling enhance understanding of target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., PI3K) or tubulin, guided by crystallographic data of analogous compounds .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes in solvent environments .
- QSAR models : Machine learning (Random Forest, SVM) links electronic parameters (HOMO/LUMO) to bioactivity .
Q. What experimental designs mitigate interference from the compound’s autofluorescence in cellular imaging?
- Fluorescence quenching : Add NaN₃ (1–5 mM) to suppress reactive oxygen species (ROS)-induced signals .
- Spectral unmixing : Use confocal microscopy with narrowband filters (e.g., 488 nm excitation/520–550 nm emission) to distinguish compound fluorescence from GFP/RFP .
- Control experiments : Compare with fluorophore-free analogs or siRNA knockdown of suspected targets .
Q. How can kinetic studies elucidate the compound’s mechanism of enzyme inhibition?
- Steady-state kinetics : Vary substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
- Pre-steady-state analysis : Stopped-flow spectroscopy monitors rapid binding events (e.g., kₐₙₜ ~10³–10⁴ M⁻¹s⁻¹) .
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to differentiate allosteric vs. active-site interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Standardize assay conditions : Use identical cell densities, serum concentrations, and incubation times (e.g., 48–72 hours) .
- Control for metabolite interference : LC-MS/MS quantifies intracellular compound levels to distinguish efficacy from metabolic instability .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to calculate weighted IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
